![molecular formula C13H13NO4S B5520903 3-[1-(carboxymethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5520903.png)

3-[1-(carboxymethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyrrole derivatives often involves multi-step reactions, starting from simple precursors and employing conditions that promote the formation of the pyrrole ring, followed by functionalization at specific positions. For example, pyrrole-2-carboxamido derivatives can be synthesized from β-alanine methyl ester and 2-trichloroacetylpyrrole, followed by saponification and acidation steps to achieve high yields (Zeng Xiang, 2005). Similar strategies could be adapted for the synthesis of 3-[1-(carboxymethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid, emphasizing the importance of the initial choice of substrates and reaction conditions.

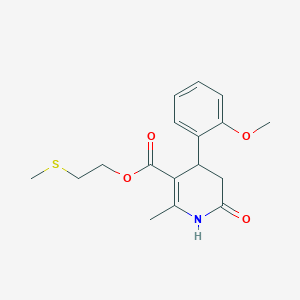

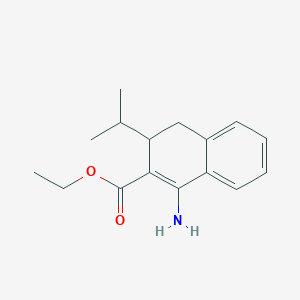

Molecular Structure Analysis

X-ray crystallography provides valuable insights into the molecular structure of pyrrole derivatives, revealing the arrangement of atoms, bond lengths, angles, and the overall geometry of the molecule. For instance, studies have shown that pyrrole derivatives can crystallize in various space groups, with hydrogen bonding playing a crucial role in stabilizing the supramolecular structure (Zeng Xiang, 2005). These structural details are crucial for understanding the chemical reactivity and interaction capabilities of the compound.

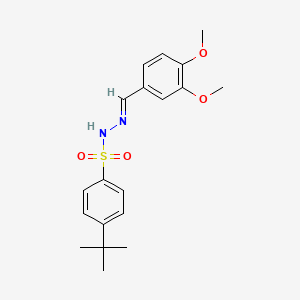

Chemical Reactions and Properties

Pyrrole derivatives undergo a variety of chemical reactions, including cyclization, substitution, and addition reactions, depending on the substituents present on the pyrrole ring and the reaction conditions. For example, reactions with cyanoacetamides can lead to the formation of new heterocyclic compounds, showcasing the versatility of pyrrole derivatives in organic synthesis (E. A. Chigorina et al., 2019).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have explored the synthesis and reactions of heterocyclic compounds containing thiophene moieties. For instance, compounds such as 3-aminothieno[2,3-b]pyridine-2-carboxylic acid esters have been investigated for their reactions with various agents to produce novel cyanoacetamides and other heterocyclic products. These compounds have potential applications in developing new materials and drugs due to their unique chemical properties (Chigorina et al., 2019).

Catalysis and Chemical Reactions

The compound has been used in studies focusing on catalysis and chemical reactions. For example, iron(0) porphyrins have been shown to catalyze the electrochemical reduction of carbon dioxide more effectively in the presence of weak Brönsted acids, demonstrating the compound's role in enhancing catalytic efficiency and contributing to carbon capture technologies (Bhugun, Lexa, & Savéant, 1996).

Material Science Applications

In material science, the compound's derivatives have been synthesized for various applications. Carboxylic acid-functionalized polypyrrole-silica microparticles, for example, demonstrate enhanced optical absorbance, suggesting their utility in biomedical applications as novel marker particles in immunodiagnostic assays. Such microparticles have been characterized extensively, indicating the potential for these materials in various diagnostic and therapeutic applications (Maeda, Corradi, & Armes, 1995).

Synthesis of Novel Organic Compounds

Further research into the synthesis of novel organic compounds reveals the potential for developing new inhibitors and sensitizers for various applications. For instance, substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids have been synthesized and evaluated as inhibitors of human protein kinase CK2, showcasing the compound's relevance in biochemical research aimed at discovering new therapeutic agents (Golub et al., 2011).

properties

IUPAC Name |

3-[1-(carboxymethyl)-5-thiophen-2-ylpyrrol-2-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S/c15-12(16)6-4-9-3-5-10(11-2-1-7-19-11)14(9)8-13(17)18/h1-3,5,7H,4,6,8H2,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFUSXYHVGXRLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(N2CC(=O)O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-N-{[(3,4-dimethylphenyl)amino]carbonyl}propanamide](/img/structure/B5520826.png)

![N-(2,4-difluorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5520827.png)

![2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5520830.png)

![4-{[1-(4-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetyl}-2-piperazinone](/img/structure/B5520831.png)

![N-[2-(2-methoxyphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B5520842.png)

![N-(5-chloro-2-pyridinyl)-2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetamide](/img/structure/B5520847.png)

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5520855.png)

![1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-3-piperidinecarboxamide](/img/structure/B5520856.png)

![2-[(2-{1-[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5520861.png)

![1-amino-3-(2-fluorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5520875.png)

![5-({4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1-piperidinyl}carbonyl)-2-ethylpyrimidine](/img/structure/B5520894.png)